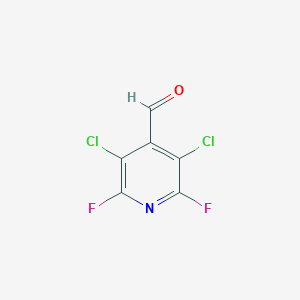

3,5-Dichloro-2,6-difluoroisonicotinaldehyde

描述

属性

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F2NO/c7-3-2(1-12)4(8)6(10)11-5(3)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUAYMLYSRYBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376656 | |

| Record name | 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17723-32-9 | |

| Record name | 3,5-Dichloro-2,6-difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde typically involves the halogenation of pyridine derivatives. One common method includes the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C) to introduce fluorine atoms . The aldehyde group can be introduced through formylation reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

化学反应分析

Types of Reactions: 3,5-Dichloro-2,6-difluoroisonicotinaldehyde undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohols.

科学研究应用

Medicinal Chemistry

3,5-Dichloro-2,6-difluoroisonicotinaldehyde is explored for its potential as a building block in drug development. It has been investigated for interactions with biological targets, particularly in the context of:

- Thyroid Hormone Receptor Modulation: Research indicates that derivatives of this compound may exhibit selective activity towards thyroid hormone receptors, which could lead to therapeutic applications in managing lipid levels and metabolic disorders .

Agrochemicals

The compound has been identified as having herbicidal properties. Its derivatives are being studied for efficacy against various plant pathogens and pests, making it a candidate for developing new agrochemical formulations.

Material Science

In material science, this compound serves as an intermediate in synthesizing advanced materials. Its unique electronic properties due to the presence of electron-withdrawing groups (chlorine and fluorine) allow it to participate in various chemical reactions, enhancing the performance characteristics of polymers and coatings.

Case Study 1: Thyroid Hormone Receptor Selectivity

A study evaluated the efficacy of compounds derived from this compound on thyroid hormone receptors. It was found that certain derivatives exhibited significant selectivity for the thyroid hormone receptor beta over alpha, suggesting potential therapeutic applications in managing hyperlipidemia without adverse effects on cardiac function .

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal properties of chlorofluoropyridine derivatives indicated that this compound showed promising results against common agricultural weeds. The studies demonstrated effective inhibition of weed growth at various concentrations, highlighting its potential as an environmentally friendly herbicide alternative .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Building block for drug development | Potential treatment for metabolic disorders |

| Agrochemicals | Herbicidal properties | Effective against agricultural pests |

| Material Science | Intermediate for advanced materials | Enhances performance characteristics of polymers |

作用机制

The mechanism of action of 3,5-Dichloro-2,6-difluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets.

相似化合物的比较

Structural and Functional Group Variations

Key structural analogs include:

| Compound Name | Substituents (Pyridine Ring) | Functional Group | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 3,5-Dichloro-2,6-difluoroisonicotinaldehyde | Cl (3,5); F (2,6) | Aldehyde (-CHO) | ~220 (estimated) | High electrophilicity, synthetic intermediate |

| 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | Cl (2,6); F (5) | Carboxylic acid (-COOH) | 209.99 | Pharmaceutical intermediate, moderate solubility |

| Methyl 2,6-dichloro-5-fluoronicotinate | Cl (2,6); F (5) | Ester (-COOCH₃) | ~223.5 (estimated) | Lipophilic, hydrolysis-prone |

| 2-Chloro-5-fluoronicotinaldehyde | Cl (2); F (5) | Aldehyde (-CHO) | ~175.5 (estimated) | Less steric hindrance, reactive |

Key Observations :

- Functional Groups : The aldehyde group in this compound enhances reactivity in nucleophilic additions compared to carboxylic acids or esters (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid), which are more stable but less electrophilic .

- Substituent Positions : Chlorine at 3,5 and fluorine at 2,6 create a symmetrical electron-withdrawing environment, deactivating the pyridine ring toward electrophilic substitution. In contrast, 2-Chloro-5-fluoronicotinaldehyde has asymmetrical substitution, leading to lower steric hindrance and distinct regioselectivity in reactions .

Reactivity and Stability

- Aldehyde Reactivity : The aldehyde group in the target compound undergoes rapid condensation reactions (e.g., with amines or hydrazines), whereas ester-containing analogs (e.g., Methyl 2,6-dichloro-5-fluoronicotinate) are more prone to hydrolysis under acidic/basic conditions .

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the aldehyde carbon, accelerating reactions like aldol additions. Chlorine at 3,5 positions further stabilizes the ring via inductive effects, reducing susceptibility to ring-opening reactions .

- Thermal Stability : Symmetrical halogenation (Cl at 3,5; F at 2,6) likely enhances thermal stability compared to less-halogenated analogs, as seen in nitro-pyridine derivatives where symmetrical substitution correlates with higher density and stability .

常见问题

Q. What are the recommended synthetic routes for 3,5-Dichloro-2,6-difluoroisonicotinaldehyde, and how can experimental design optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and formylation of isonicotinaldehyde derivatives. A two-step approach may include:

Chlorination/fluorination : Use electrophilic aromatic substitution (EAS) with Cl₂/F₂ gas under controlled temperature (0–5°C) in the presence of Lewis acids (e.g., AlCl₃).

Aldehyde introduction : Employ Vilsmeier-Haack formylation with POCl₃ and DMF.

To optimize yield, apply factorial design of experiments (DoE) to test variables like temperature, stoichiometry, and reaction time. For example, a 2³ factorial design (Table 1) can identify critical parameters .

Table 1 : Example DoE for Halogenation Optimization

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 5 |

| Catalyst (mol%) | 5 | 10 |

| Reaction Time (h) | 2 | 4 |

Post-synthesis, validate purity via HPLC (≥98%) and monitor byproducts using GC-MS .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl/C-F stretches (750–550 cm⁻¹). Compare with NIST reference spectra for halogenated aldehydes .

- NMR : Use ¹³C and ¹⁹F NMR to resolve substituent positions. For example, ¹⁹F NMR peaks at δ -110 to -120 ppm indicate ortho/para fluorine environments .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated m/z: 241.94) and fragment patterns (e.g., loss of CHO group).

Cross-reference data with the European Chemicals Agency (ECHA) database for validation .

Advanced Research Questions

Q. How can contradictions in reaction kinetics data for this compound be resolved?

- Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., solvent polarity, trace moisture). Address this via:

- Statistical Analysis : Apply response surface methodology (RSM) to model nonlinear relationships between variables. For instance, use a central composite design (CCD) to study solvent effects on reaction rate .

- Replicate Studies : Conduct triplicate experiments under inert conditions (argon atmosphere) to minimize oxidation side reactions.

- Computational Validation : Compare experimental activation energies (Eₐ) with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) to identify outliers .

Q. How can computational chemistry improve mechanistic understanding of its reactions?

- Methodological Answer : Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:

Reaction Path Search : Use the AFIR method (Artificial Force-Induced Reaction) to map potential energy surfaces and identify transition states .

Solvent Effects : Apply COSMO-RS models to simulate solvent interactions in nucleophilic substitution reactions.

Machine Learning : Train models on existing kinetic data to predict optimal conditions for new derivatives.

Validate computational results with experimental kinetic isotope effects (KIE) and isotopic labeling studies .

Q. What strategies mitigate challenges in scaling up its synthesis from lab to pilot plant?

- Methodological Answer : Key considerations include:

- Process Intensification : Use microreactors for exothermic halogenation steps to improve heat transfer and safety .

- Separation Optimization : Employ membrane distillation or centrifugal partition chromatography (CPC) for high-purity aldehyde isolation .

- Thermodynamic Data : Refer to NIST gas-phase thermochemistry data to design energy-efficient distillation columns .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility parameters for this compound?

- Methodological Answer : Discrepancies may stem from measurement methods (e.g., shake-flask vs. HPLC). Standardize protocols:

Shake-Flake Method : Use saturated solutions in deuterated solvents (DMSO-d₆, CDCl₃) with ¹H NMR quantification.

HPLC Calibration : Prepare a solubility curve using known concentrations and UV detection (λ = 254 nm).

QSAR Models : Predict solubility via quantitative structure-activity relationship (QSAR) models trained on halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。